

Technical Guide: Structural Elucidation and Characterization of 2-Cyano-3-phenylpropanamide[1]

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Compound of Interest

Compound Name:	2-Cyano-3-phenylpropanamide
CAS No.:	7216-46-8
Cat. No.:	B13759958

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Executive Summary & Chemical Identity

2-Cyano-3-phenylpropanamide (also known as

-cyanohydrocinnamamide) is a bifunctional organic scaffold featuring a nitrile and a primary amide flanking a chiral center.[1][2] It serves as a critical intermediate in the synthesis of anticonvulsants, tyrosine kinase inhibitors, and heterocyclic building blocks.[2]

A frequent analytical pitfall is confusing this target with its constitutional isomer,

-benzyl-2-cyanoacetamide (CAS 10412-93-8).[1][2] While both share the formula

and mass (174.20 g/mol), their connectivity and pharmacological profiles differ fundamentally.[2] This guide provides the definitive spectral fingerprints to differentiate them.[1]

Property	Target: 2-Cyano-3-phenylpropanamide	Isomer: -benzyl-2-cyanoacetamide
CAS Number	7216-46-8	10412-93-8
Structure		
Chirality	Yes (C2 position)	No
Key NMR Feature	Methine-Methylene coupling ()	Two isolated singlets (&)

Synthesis & Purity Profile

The synthesis typically follows a convergent route starting with a Knoevenagel condensation followed by a selective reduction.^{[1][3]} Understanding this pathway is essential for identifying potential impurities (e.g., unreacted olefin).^[2]

Synthetic Pathway^{[1][4]}

- Precursor Formation: Benzaldehyde + 2-Cyanoacetamide

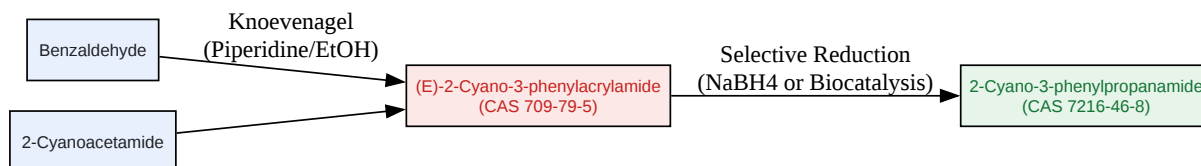
(E)-2-Cyano-3-phenylacrylamide.^{[1][2][3]}

- Selective Reduction: The olefin is reduced to the alkane using mild hydride donors (e.g., in EtOH) or biocatalytic reduction (e.g., *Cladosporium* sp.^{[1][2]}) to avoid reducing the nitrile or amide.^[1]

Impurity Markers

- Starting Material (Olefin): Presence of a singlet at 8.0–8.3 ppm in NMR.^{[1][2]}
- Hydrolysis Product: 2-Cyano-3-phenylpropanoic acid (loss of amide).^{[1][2]}

- Decarboxylation: 3-Phenylpropanenitrile (if heating is excessive).[1][2]



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Figure 1: Convergent synthesis pathway highlighting the critical reduction step.

Structural Elucidation (Spectroscopy)

This section details the expected spectral data based on theoretical principles and comparative literature of analogs.[1]

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is the primary tool for confirmation.[1] The target molecule exhibits a characteristic

or

spin system for the propyl chain.[1]

- Solvent: DMSO-

or

[1]

- Aromatic Region (7.1 – 7.4 ppm): Multiplet integrating to 5 protons ([1][2])
- Amide Protons (6.5 – 7.5 ppm): Two broad singlets (

).^[1]^[2] In DMSO, these are distinct; in

, they may merge or broaden significantly.^[2]

- Alpha-Methine (

, ~3.6 – 3.9 ppm): A triplet or doublet of doublets (dd) integrating to 1H.^[1]^[2] This proton is acidic and couples with the adjacent methylene group.^[1]

- Beta-Methylene (

, ~3.0 – 3.3 ppm): A complex multiplet or doublet of doublets integrating to 2H.^[1]^[2]

- Differentiation: The

-benzyl isomer would show a singlet at ~4.4 ppm (benzylic

next to N) and a singlet at ~3.4 ppm (isolated

between CN and CO).^[2]

Infrared Spectroscopy (FT-IR)

- Nitrile (

): Sharp band at 2240–2250 cm^{-1} .^[1]^[2]

- Note: In the unsaturated precursor, conjugation lowers this to ~2210–2220 cm^{-1} .^[2] A shift to higher frequency indicates successful reduction.^[1]

- Amide (

): Strong band at 1660–1690 cm^{-1} (Amide I).^[1]^[2]

- Amine (

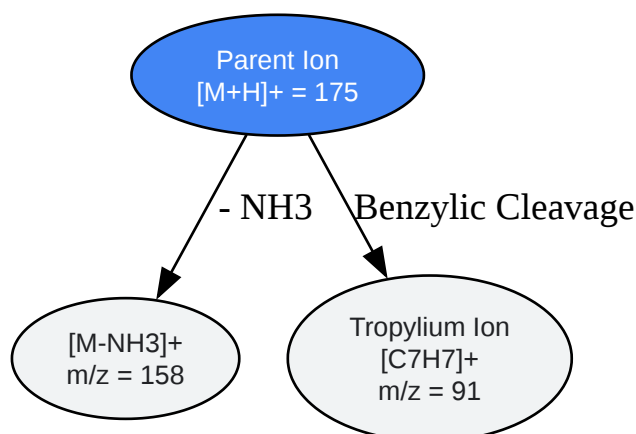
): Doublet bands at 3150–3400 cm^{-1} (asymmetric/symmetric stretch).^[1]^[2]

Mass Spectrometry (MS)^[1]^[2]

- Molecular Ion:

m/z.[1][2]

- Fragmentation Pattern:
 - m/z 158: Loss of
(characteristic of primary amides).[1][2]
 - m/z 91: Tropylium ion (
) , confirming the benzyl moiety.[1][2]
 - m/z 130: Loss of
(formation of phenethyl nitrile cation).[1][2]



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Figure 2: Primary mass spectrometry fragmentation pathways.[1][2]

Physicochemical Characterization

- Physical State: White to off-white crystalline solid.[1]
- Melting Point: Experimental determination required.
 - Guidance: The unsaturated precursor melts at ~120–122°C. Saturated analogs often have slightly higher or distinct melting points.[1] Do not rely solely on MP for identification due to potential overlap with the

-benzyl isomer (MP 120–122°C).[2]

- Solubility:

- High: DMSO, DMF, Methanol, Ethanol.[1][2]
- Moderate: Ethyl Acetate, Dichloromethane.[1][2]
- Low: Water, Hexane.[1][2]

- Acidity (pKa): The

-proton is activated by both the nitrile and amide groups, with an estimated pKa of 11–12.[1]
[2] This allows for alkylation at the C2 position using mild bases (e.g., carbonate).[2]

Analytical Method Validation (HPLC)

For purity assessment, a reverse-phase HPLC method is recommended.[1][2]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).[1][2]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[1][2]
 - B: Acetonitrile.[1][2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (phenyl).[1][2]
- Retention Time Logic: The saturated target is less polar than the unsaturated precursor but more polar than simple alkyl benzenes.[1] Expect elution order: Amide impurity < Target < Precursor (due to conjugated system interactions).[1][2]

References

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